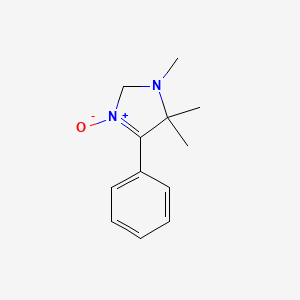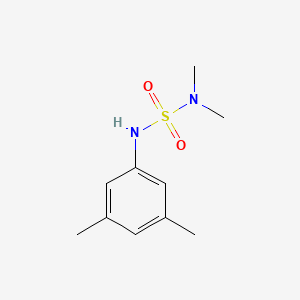
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential applications in various scientific research fields. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study found that this compound can act as a potent inhibitor of the enzyme, Pim-1 kinase, which is involved in the development of cancer.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it is believed that this compound can inhibit the activity of certain enzymes or proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study found that this compound can act as a potent inhibitor of the enzyme, Pim-1 kinase, which is involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its potential as a potent inhibitor of certain enzymes or proteins. This can be useful in studying the role of these enzymes or proteins in various physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. One direction is to further investigate the mechanism of action of this compound in order to better understand its potential applications in various scientific research fields. Another direction is to explore the potential use of this compound in drug development for the treatment of cancer or other diseases.
Conclusion:
N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. This compound has been synthesized using various methods and has been shown to have potential applications in the study of cancer and other diseases. While the mechanism of action of this compound is not fully understood, there are several future directions for the study of N-(3-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea that could lead to new discoveries and potential treatments.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYPLWHITUQESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355363 | |
| Record name | STK144317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
CAS RN |
56913-85-0 | |
| Record name | STK144317 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)

